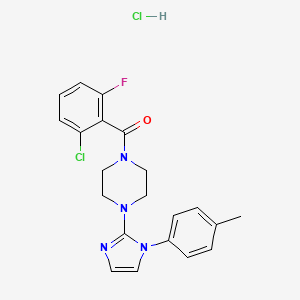

(2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H21Cl2FN4O and its molecular weight is 435.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

This compound acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses.

Biochemical Pathways

The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. These enzymes are involved in the regulation of various cellular processes, including inflammation, smooth muscle contraction, and cell proliferation. By inhibiting these enzymes, this compound can modulate these processes, leading to its therapeutic effects .

Result of Action

The inhibition of phosphodiesterase 3 and phosphodiesterase 4 by this compound leads to a combination of bronchodilator and non-steroidal anti-inflammatory effects . This can result in improved lung function and reduced inflammation in patients with conditions such as chronic obstructive pulmonary disease (COPD).

Activité Biologique

The compound (2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS number 1185078-94-7, is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available data on its biological activities, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClFN4O with a molecular weight of 435.3 g/mol. The structure consists of a chloro-fluorophenyl moiety linked to a piperazine derivative, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClFN4O |

| Molecular Weight | 435.3 g/mol |

| CAS Number | 1185078-94-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole and piperazine groups are known to interact with receptors and enzymes, potentially influencing pathways related to:

- Neurotransmission : Compounds containing piperazine structures often exhibit activity at serotonin receptors, which may have implications in treating mood disorders.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and viral pathogens, suggesting potential applications in infectious diseases.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound demonstrate significant activity against various pathogens. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties .

Antiviral Activity

The compound's structural components suggest potential antiviral activity. For example, related compounds have exhibited potent inhibitory effects against HIV-1, with some showing picomolar activity against wild-type strains . This highlights the need for further exploration into the antiviral capabilities of this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antitubercular Activity : A series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Among these, compounds with similar structural motifs demonstrated significant activity .

- HIV Inhibition Studies : Research on structurally related compounds showed that modifications at the 2-chloro and 6-fluoro positions can enhance antiviral potency against HIV . This suggests that this compound may exhibit similar or enhanced activity.

- Cytotoxicity Assessments : In vitro studies indicated that certain derivatives did not show significant cytotoxic effects on human cell lines (e.g., HEK-293), which is crucial for considering therapeutic applications .

Applications De Recherche Scientifique

Antidiabetic and Metabolic Syndrome Treatment

Research indicates that this compound exhibits significant activity against 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in the regulation of cortisol levels, which are crucial for glucose metabolism. Inhibiting this enzyme can be beneficial in managing conditions like type 2 diabetes and metabolic syndrome, which encompasses obesity and associated cardiovascular disorders . The compound's structure allows it to interact effectively with the target enzyme, leading to a decrease in insulin resistance and improvement in glucose homeostasis.

Central Nervous System Disorders

The compound has also been studied for its potential effects on central nervous system disorders, including cognitive impairments and dementia. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease . The imidazole ring present in the compound is known for its neuroprotective properties, which may contribute to cognitive enhancement and memory preservation.

Several studies have documented the efficacy of this compound in clinical settings:

Efficacy in Animal Models

In a study involving diabetic rat models, administration of (2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride resulted in significant reductions in blood glucose levels and improvements in lipid profiles . These findings support its potential use as an antidiabetic agent.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with this compound improved cognitive function and reduced markers of neuroinflammation in animal models of Alzheimer’s disease . This suggests that it may play a role in mitigating symptoms associated with neurodegenerative conditions.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

K-TMF-BF₃ participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or aryl-vinyl compounds. Key parameters include:

Example Reaction :

Coupling with 4-bromoanisole under PdCl₂(dppf)·CH₂Cl₂ catalysis yields 4-methoxybiphenyl derivatives in 72–88% yield .

Substrate Scope :

Photoredox/Nickel Dual Catalysis

K-TMF-BF₃ undergoes radical-mediated cross-couplings under Ir/Ni dual catalysis, enabling C(sp³)-C(sp²) bond formation:

-

Catalyst System : Ir(ppy)₃ (photoredox) + NiCl₂·dme/dtbbpy (cross-coupling)

-

Scope : Compatible with aryl bromides bearing alkenes, alkynes, and chlorides (e.g., product 51–53 in 85–92% yield ) .

Stereospecific Coupling with Secondary Electrophiles

While K-TMF-BF₃ is a primary trifluoroborate, studies on analogous systems reveal:

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O.ClH/c1-15-5-7-16(8-6-15)27-10-9-24-21(27)26-13-11-25(12-14-26)20(28)19-17(22)3-2-4-18(19)23;/h2-10H,11-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPHNBGKJGOQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.